Home > Products > Screening Compounds P52143 > N-[4-(trifluoromethyl)phenyl]prop-2-enamide
N-[4-(trifluoromethyl)phenyl]prop-2-enamide - 25617-42-9

N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Catalog Number: EVT-3256374
CAS Number: 25617-42-9
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods have been reported for the synthesis of 2-propenamide, N-[4-(trifluoromethyl)phenyl]-. One common approach involves the reaction of 4-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine []. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of 4-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of acryloyl chloride.

Molecular Structure Analysis

The molecular structure of 2-propenamide, N-[4-(trifluoromethyl)phenyl]- has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy []. The molecule consists of a planar acrylamide moiety attached to a 4-(trifluoromethyl)phenyl ring. The presence of the electron-withdrawing trifluoromethyl group influences the electronic properties of the molecule, making it a useful scaffold for the design of biologically active compounds.

Physical and Chemical Properties Analysis
  • Appearance: 2-Propenamide, N-[4-(trifluoromethyl)phenyl]- is typically a white to off-white crystalline solid [].
  • Solubility: It shows good solubility in organic solvents like dichloromethane, chloroform, and dimethylformamide, while its solubility in water is limited [, ].
  • Melting Point: The melting point of the compound is reported to be in the range of 78-79 °C [].
Applications
    • Dihydroorotate dehydrogenase (DHODH) inhibitors: These compounds have shown promising anti-inflammatory and immunosuppressive activity. For example, leflunomide, a drug used to treat rheumatoid arthritis, is metabolized to 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, a potent DHODH inhibitor [, ].
    • Cannabinoid-1 receptor antagonists: These compounds have potential applications in treating obesity and metabolic disorders. Researchers have developed peripherally restricted CB1R antagonists incorporating the 2-propenamide, N-[4-(trifluoromethyl)phenyl]- scaffold [].
    • Anti-cancer agents: This scaffold has been explored in developing compounds targeting various cancer types, including prostate cancer and acute myeloid leukemia [, ]. Researchers have investigated derivatives targeting specific kinases, such as FLT3 and c-KIT, often overexpressed in certain cancers.
    • Synthesis of heterocycles: The acrylamide moiety can participate in cyclization reactions, leading to the formation of various heterocyclic compounds [, ]. These heterocyclic compounds are important building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.
    • Multicomponent reactions: 2-Propenamide, N-[4-(trifluoromethyl)phenyl]- has been used as a reactant in multicomponent reactions, which allow for the efficient synthesis of complex molecules from readily available starting materials [].

(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound demonstrated significant antistaphylococcal and anti-enterococcal activity. It also exhibited strong inhibition of Mycobacterium marinum growth. Notably, it showed insignificant cytotoxicity to the human monocytic leukemia cell line THP-1. []

Relevance: This compound shares the core structure of 2-Propenamide, N-[4-(trifluoromethyl)phenyl]- with an additional trifluoromethyl group at the 3' position of the cinnamoyl moiety. This structural similarity contributes to its potent antibacterial activity against various bacterial strains, including MRSA and VRE. []

(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound displayed potent antistaphylococcal and anti-enterococcal activity. It exhibited minimal cytotoxicity to the human monocytic leukemia cell line THP-1, highlighting its potential as a purely antibacterial agent. []

Relevance: This compound is structurally analogous to 2-Propenamide, N-[4-(trifluoromethyl)phenyl]-, with both sharing a trifluoromethyl substituent on the anilide ring. The key difference lies in the positioning of the trifluoromethyl group on the cinnamoyl moiety, with this compound having it at the 4' position. This subtle change impacts its antibacterial spectrum, making it less effective against Mycobacterium compared to compounds with a 3'-trifluoromethylcinnamoyl group. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide

Compound Description: This compound exhibited potent anti-staphylococcal and anti-enterococcal activity, including against resistant strains. Furthermore, it showed strong inhibition of Mycobacterium marinum growth but displayed cytotoxicity to the human monocytic leukemia cell line THP-1, suggesting potential as a dual-action anti-invasive agent. []

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726)

Compound Description: This compound is the active metabolite of the immunosuppressive drug leflunomide. It demonstrates anti-inflammatory and immunosuppressive activities by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. [, , ]

Relevance: While not a direct structural analogue of 2-Propenamide, N-[4-(trifluoromethyl)phenyl]-, both compounds share the N-[4-(trifluoromethyl)phenyl]amide moiety. This structural similarity is noteworthy as it suggests the potential for exploring modifications to the propenamide core of 2-Propenamide, N-[4-(trifluoromethyl)phenyl]- to target DHODH for potential anti-inflammatory or immunosuppressive activity. [, , ]

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound acts as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726). Following oral administration, it is metabolized to release the active anti-inflammatory agent, achieving comparable plasma concentrations to the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. []

Relevance: Although structurally distinct from 2-Propenamide, N-[4-(trifluoromethyl)phenyl]-, this compound's significance lies in its shared N-[4-(trifluoromethyl)phenyl]amide moiety and its role as a prodrug for A77 1726. This highlights the potential of utilizing the N-[4-(trifluoromethyl)phenyl]amide structure in designing prodrugs for controlled release of active pharmaceutical ingredients. []

N-[4-(trifluoromethyl)phenyl]cinnamamide

Compound Description: This compound serves as a synthetic precursor for 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a compound with potential biological activity. []

Relevance: This compound possesses a structural similarity to 2-Propenamide, N-[4-(trifluoromethyl)phenyl]-, with the key difference being the absence of the double bond in the propenamide chain. This comparison underscores the structural versatility of the N-[4-(trifluoromethyl)phenyl]cinnamamide scaffold, highlighting its potential as a building block for synthesizing diverse chemical entities with potential biological applications. []

Properties

CAS Number

25617-42-9

Product Name

N-[4-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

InChI

InChI=1S/C10H8F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h2-6H,1H2,(H,14,15)

InChI Key

ZPVTVYQBEBQWPK-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.